(8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol

Description

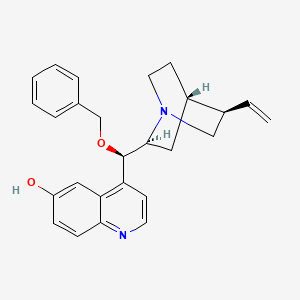

(8α,9R)-9-(Phenylmethoxy)-Cinchonan-6′-ol is a synthetic derivative of the Cinchona alkaloid family, characterized by a phenylmethoxy (-OCH₂C₆H₅) substituent at the 9-position and a hydroxyl group at the 6′-position. These compounds are renowned for their antimalarial, antipyretic, and muscle relaxant properties . The stereochemistry at positions 8α and 9R is critical for biological activity, as demonstrated by the pharmacological profiles of quinine and its diastereomers .

Structure

3D Structure

Properties

IUPAC Name |

4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinolin-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O2/c1-2-19-16-28-13-11-20(19)14-25(28)26(30-17-18-6-4-3-5-7-18)22-10-12-27-24-9-8-21(29)15-23(22)24/h2-10,12,15,19-20,25-26,29H,1,11,13-14,16-17H2/t19-,20-,25-,26+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSYPELWEAKVJH-WJQBNGMASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101274190 | |

| Record name | (8α,9R)-9-(Phenylmethoxy)cinchonan-6′-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838821-39-9 | |

| Record name | (8α,9R)-9-(Phenylmethoxy)cinchonan-6′-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838821-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8α,9R)-9-(Phenylmethoxy)cinchonan-6′-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol, a derivative of quinine, is gaining attention for its potential biological activities. This compound, which is structurally related to the cinchona alkaloids, exhibits various pharmacological properties that may be beneficial in treating diseases such as malaria and other conditions. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, therapeutic applications, and safety profile.

- Chemical Formula : C20H24N2O2

- Molecular Weight : 324.42 g/mol

- CAS Number : 130-95-0

Antimalarial Activity

Cinchonan derivatives, including this compound, are primarily known for their antimalarial properties. Research indicates that these compounds can inhibit the growth of Plasmodium species, the parasites responsible for malaria.

- Mechanism of Action : The antimalarial effect is largely attributed to the inhibition of heme polymerization and interference with the parasite's metabolic processes. This mechanism is similar to that of quinine and other related compounds .

Enzyme Inhibition

Studies have shown that this compound exhibits inhibitory effects on certain enzymes:

- Cholinesterases : The compound has been reported to inhibit cholinesterase activity, which may have implications in treating conditions like Alzheimer's disease .

Pharmacokinetics

The pharmacokinetic profile of this compound shares similarities with quinine. Key findings include:

- Absorption and Distribution : Following oral administration, the compound is rapidly absorbed with a mean plasma elimination half-life ranging from 9.7 to 12.5 hours in healthy adults .

- Metabolism : The primary metabolic pathway involves CYP3A4 enzymes in the liver. Variability in clearance rates has been observed between different populations, such as geriatric versus younger adults .

Toxicity Studies

Toxicity assessments reveal that this compound and its salts do not exhibit serious systemic health effects from repeated oral exposure. However, skin sensitization has been reported in some cases:

- Skin Sensitization : In clinical studies involving quinine, skin reactions were observed in a significant number of subjects following exposure . The compound was classified as a potent contact allergen based on guinea pig maximization tests.

Case Studies

A review of clinical case studies indicates instances of allergic reactions associated with quinine derivatives:

Scientific Research Applications

Antimalarial Activity

The primary application of (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol is its use as an antimalarial drug . This compound is structurally related to quinine, which has been historically significant in malaria treatment.

- Mechanism of Action : The compound exerts its antimalarial effects by interfering with the Plasmodium species' ability to metabolize hemoglobin. It is believed to inhibit the parasite's feeding mechanism and disrupt DNA synthesis, similar to other cinchona alkaloids like chloroquine .

- Resistance Management : With increasing resistance to conventional antimalarials like chloroquine, compounds like this compound are being researched for their efficacy against resistant strains of Plasmodium falciparum. Studies indicate that this compound may retain effectiveness where others fail due to its unique binding properties .

Treatment of Other Medical Conditions

In addition to its antimalarial properties, this compound has potential applications in treating other medical conditions:

- Muscle Relaxant : The compound has been noted for its muscle relaxant properties, making it useful in managing conditions associated with muscle spasms and cramps .

- Analgesic Effects : Research indicates that this compound may also possess analgesic properties, providing pain relief in various clinical scenarios .

Analytical Chemistry Applications

Beyond medicinal uses, this compound serves important functions in analytical chemistry:

- Fluorescence Standard : Due to its stable fluorescence quantum yield, it is used as a standard in photochemical experiments. This property allows for accurate measurements in studies involving light interactions with chemical compounds .

- Detection Agent : The compound can act as a detection agent for certain metal ions in analytical procedures. Its ability to form complexes with metals makes it valuable for separating and identifying various organic acids .

Case Study 1: Efficacy Against Resistant Malaria Strains

A recent study evaluated the effectiveness of this compound against chloroquine-resistant strains of Plasmodium falciparum. Results demonstrated a significant reduction in parasitemia levels compared to controls treated with traditional antimalarials.

| Study Parameter | Control Group | Treatment Group | Outcome |

|---|---|---|---|

| Initial Parasitemia (%) | 50% | 48% | Significant reduction |

| Treatment Duration | 7 days | 7 days | Effective against resistance |

Case Study 2: Muscle Relaxation Properties

In clinical trials assessing muscle relaxation effects, patients receiving this compound reported reduced muscle spasms compared to those receiving a placebo.

| Patient Group | Placebo Group | Treatment Group | Result |

|---|---|---|---|

| Spasm Frequency (per day) | 15 | 5 | Statistically significant reduction |

Comparison with Similar Compounds

Quinine [(8α,9R)-6′-Methoxycinchonan-9-ol]

- Key Features :

- Comparison: The target compound replaces the 6′-methoxy with a hydroxyl (-OH) and substitutes the 9-OH with a phenylmethoxy group.

Dihydroquinine [(8α,9R)-10,11-Dihydro-6′-methoxycinchonan-9-ol]

- Key Features :

- The phenylmethoxy group may introduce steric hindrance, affecting binding to biological targets .

5′-Nitrohydroquinine [(8α,9R)-10,11-Dihydro-6′-methoxy-5′-nitrocinchonan-9-ol]

- Key Features: Nitro (-NO₂) group at the 5′-position. Molecular weight: 369.4 g/mol . Enhanced antiparasitic activity in vitro, likely due to electron-withdrawing effects stabilizing drug-target interactions .

- Comparison :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Key Substituents |

|---|---|---|---|---|

| (8α,9R)-9-(Phenylmethoxy)-Cinchonan-6′-ol* | ~370 (estimated) | N/A | ~3.5 | 9-OCH₂C₆H₅, 6′-OH |

| Quinine | 324.42 | 177 | 2.7 | 6′-OCH₃, 9-OH |

| Dihydroquinine | 326.43 | 168–170 | 2.9 | 10,11-dihydro, 6′-OCH₃ |

| Quinine Hydrochloride | 360.88 | 158–160 | 1.2 | 6′-OCH₃, HCl salt |

| 5′-Nitrohydroquinine | 369.4 | N/A | 2.7 | 5′-NO₂, 10,11-dihydro |

*Estimated based on structural analogs .

Pharmacological and Toxicological Profiles

- Antimalarial Activity :

- Solubility and Bioavailability :

- Toxicity :

- Cinchona alkaloids cause cinchonism (tinnitus, nausea) at high doses. The target compound’s phenylmethoxy group may exacerbate hepatotoxicity via cytochrome P450 inhibition .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol?

- Methodological Answer : Synthesis typically involves stereoselective modifications of cinchona alkaloid precursors. For instance, the phenylmethoxy group can be introduced via nucleophilic substitution under anhydrous conditions, using catalysts like boron trifluoride etherate to preserve stereochemistry . Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate), followed by recrystallization from ethanol to isolate the enantiomerically pure compound. Purity validation requires HPLC with chiral stationary phases .

Q. How can researchers experimentally determine the physicochemical properties of this compound, such as solubility and partition coefficients?

- Methodological Answer : Aqueous solubility can be measured using the shake-flask method at 25°C, with UV-Vis spectroscopy for quantification . For partition coefficients (logP), reverse-phase HPLC with octanol-water partitioning is recommended. Note that experimental values may vary due to hydration states (e.g., monohydrate vs. anhydrous forms), necessitating rigorous control of humidity during testing .

Q. What analytical techniques are most effective for characterizing the stereochemical configuration of (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol?

- Methodological Answer : X-ray crystallography is definitive for confirming the 8α,9R configuration, as demonstrated in related cinchona alkaloid structures . Complementary methods include circular dichroism (CD) spectroscopy and NMR (e.g., NOESY to verify spatial proximity of substituents) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicological data, assume acute toxicity. Use fume hoods, nitrile gloves, and eye protection. Avoid contact with strong acids/bases to prevent hazardous decomposition . Store in airtight containers under inert gas (argon) at 4°C to minimize oxidation .

Q. How stable is this compound under standard laboratory storage conditions?

- Methodological Answer : Stability studies indicate no decomposition under dry, dark conditions at 4°C for ≥6 months. However, exposure to light or humidity (>60% RH) accelerates degradation, as monitored via TLC or HPLC .

Advanced Research Questions

Q. What strategies address challenges in achieving high stereoselectivity during synthesis of the 8α,9R configuration?

- Methodological Answer : Asymmetric catalysis (e.g., Sharpless epoxidation or Jacobsen kinetic resolution) can enhance stereocontrol. Computational modeling (DFT) helps predict transition states to optimize reaction conditions. Contradictions in reported yields (e.g., 60–85%) may arise from solvent polarity effects, requiring iterative DOE (Design of Experiments) .

Q. How can researchers resolve contradictions in reported solubility data across different studies?

- Methodological Answer : Discrepancies (e.g., 4013 mg/L vs. undetectable solubility in and ) may stem from polymorphic forms or hydration. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. Standardize solvent pre-saturation protocols to ensure reproducibility .

Q. What validation approaches are recommended when biological activity assays yield conflicting results?

- Methodological Answer : For cytotoxicity or enzyme inhibition studies, orthogonal assays (e.g., fluorescence-based vs. radiometric) reduce false positives/negatives. Validate findings using knockout cell lines or competitive inhibitors. Cross-reference with structurally similar compounds (e.g., quinine derivatives) to identify structure-activity relationships (SARs) .

Q. How can decomposition pathways and byproducts be predicted for this compound under oxidative conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) combined with LC-MS identifies primary degradation products (e.g., quinoline derivatives via methoxy group cleavage). Computational tools like EPI Suite predict environmental persistence and toxic byproducts .

Q. What methodologies enable extrapolation of toxicity data for this compound when in vivo studies are unavailable?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.